2-Methyl-3-(1H-pyrazol-3-YL)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(1H-pyrazol-3-YL)quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1H-pyrazol-3-YL)quinoline typically involves the reaction of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one with hydrazine hydrate in ethanol . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1H-pyrazol-3-YL)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to different substituted products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
2-Methyl-3-(1H-pyrazol-3-YL)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and infectious diseases due to its biological activity.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1H-pyrazol-3-YL)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of phosphodiesterase enzymes, which play a role in various cellular processes. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar quinoline core and have various biological activities, including anticancer and antibacterial properties.
Imidazoquinoline Derivatives: These compounds are known for their use as kinase inhibitors and have applications in cancer therapy.
Pyrazoloquinoline Derivatives: These compounds have similar structures and are used in the development of pharmaceuticals and materials.
Uniqueness
2-Methyl-3-(1H-pyrazol-3-YL)quinoline is unique due to its specific combination of quinoline and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-methyl-3-(1H-pyrazol-5-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-9-11(13-6-7-14-16-13)8-10-4-2-3-5-12(10)15-9/h2-8H,1H3,(H,14,16) |
InChI Key |
HXXWHZGOCPBYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.